
3-(Methylaminomethylene)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Methylamino)methylidene]pentane-2,4-dione is an organic compound with the molecular formula C7H11NO2. It is a derivative of pentane-2,4-dione, where one of the hydrogen atoms is replaced by a methylamino group. This compound is known for its enamine tautomerism, which plays a significant role in its chemical behavior and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methylamino)methylidene]pentane-2,4-dione typically involves the reaction of 3-formylacetylacetone with methylamine. The reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficient production. The purity of the final product is often enhanced through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
3-[(Methylamino)methylidene]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The methylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-[(Methylamino)methylidene]pentane-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(Methylamino)methylidene]pentane-2,4-dione involves its ability to form stable enamine tautomers. These tautomers can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other interactions. The compound’s reactivity is influenced by the presence of the methylamino group, which can participate in nucleophilic and electrophilic reactions .
Comparison with Similar Compounds
Similar Compounds
3-[(Dimethylamino)methylidene]pentane-2,4-dione: This compound has a similar structure but with an additional methyl group on the amino nitrogen.
3-[(Benzylamino)methylidene]pentane-2,4-dione: This derivative features a benzyl group instead of a methyl group.
3-[(tert-Butylamino)methylidene]pentane-2,4-dione: This compound has a tert-butyl group attached to the amino nitrogen.
Uniqueness
3-[(Methylamino)methylidene]pentane-2,4-dione is unique due to its specific enamine tautomerism and the presence of the methylamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
61071-46-3 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(Z)-4-hydroxy-3-(methyliminomethyl)pent-3-en-2-one |
InChI |
InChI=1S/C7H11NO2/c1-5(9)7(4-8-3)6(2)10/h4,9H,1-3H3/b7-5-,8-4? |
InChI Key |
XEZQIBQTJWMAET-BZVQZKJVSA-N |
Isomeric SMILES |
C/C(=C(\C=NC)/C(=O)C)/O |
Canonical SMILES |
CC(=C(C=NC)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


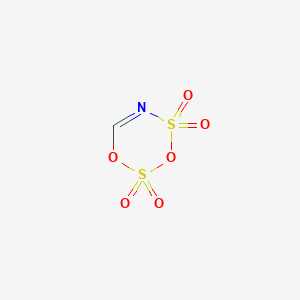
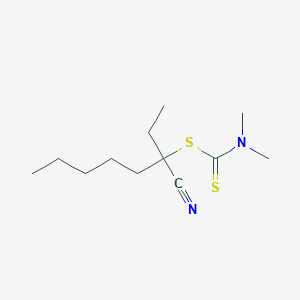
![2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl-](/img/structure/B14592237.png)

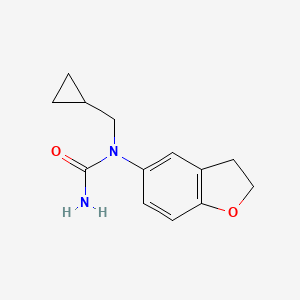
![4-[5-(3-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14592256.png)
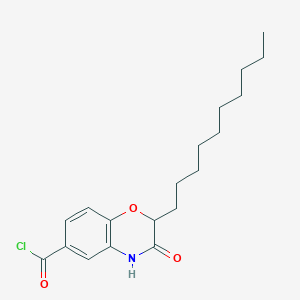
![Bicyclo[4.3.1]deca-2,4,6,8-tetraene](/img/structure/B14592270.png)

![1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14592275.png)
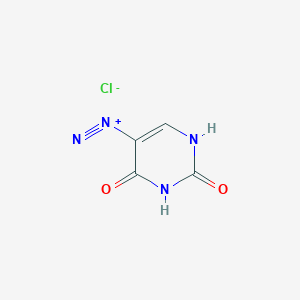
![Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl-](/img/structure/B14592296.png)


